4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine

Antimicrobial resistance β-Lactamase inhibition Antimalarial screening

4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS 303147-44-6), also named 4-(benzenesulfonylmethyl)-6-methylsulfanyl-2-phenylpyrimidine, is a tetrasubstituted pyrimidine derivative bearing a 4-methylsulfanyl (thioether) group, a 2-phenyl substituent, and a 6-phenylsulfonylmethyl moiety. Its molecular formula is C₁₈H₁₆N₂O₂S₂ with a molecular weight of 356.46 g/mol, a computed XLogP of 3.5, a topological polar surface area of 93.6 Ų, and 5 hydrogen-bond acceptor sites with zero hydrogen-bond donors.

Molecular Formula C18H16N2O2S2
Molecular Weight 356.46
CAS No. 303147-44-6
Cat. No. B2851575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
CAS303147-44-6
Molecular FormulaC18H16N2O2S2
Molecular Weight356.46
Structural Identifiers
SMILESCSC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2S2/c1-23-17-12-15(13-24(21,22)16-10-6-3-7-11-16)19-18(20-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3
InChIKeyQGUOLGKOBHYENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS 303147-44-6): Chemical Identity, Physicochemical Profile, and Procurement Significance


4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS 303147-44-6), also named 4-(benzenesulfonylmethyl)-6-methylsulfanyl-2-phenylpyrimidine, is a tetrasubstituted pyrimidine derivative bearing a 4-methylsulfanyl (thioether) group, a 2-phenyl substituent, and a 6-phenylsulfonylmethyl moiety . Its molecular formula is C₁₈H₁₆N₂O₂S₂ with a molecular weight of 356.46 g/mol, a computed XLogP of 3.5, a topological polar surface area of 93.6 Ų, and 5 hydrogen-bond acceptor sites with zero hydrogen-bond donors . The compound is catalogued in PubChem, ChEMBL (CHEMBL1470171), and multiple screening libraries including the NIH MLSMR collection, where it has been profiled across at least 8 functional bioassays [1]. The presence of both a methylsulfanyl thioether and a phenylsulfonylmethyl sulfone on the same pyrimidine core distinguishes it from closely related analogs that substitute the 4-position with chloro, phenylsulfanyl, or alkoxy groups—substitutions that demonstrably alter biological target engagement profiles [2].

Why 4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine Cannot Be Replaced by In-Class Analogs Without Experimental Re-Validation


Tetrasubstituted pyrimidines sharing the 2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine scaffold are not functionally interchangeable. Replacement of the 4-methylsulfanyl group with a chloro substituent (CID 1471761) redirects biological activity from the AmpC β-lactamase / P. falciparum space toward ion channel targets (NompC EC₅₀ 29.9 µM; Mucolipin-3 EC₅₀ 5.36 µM) [1]. Substitution with phenylsulfanyl (CAS 303147-40-2) or 4-pyridinyl at the 2-position further alters both the hydrogen-bond acceptor count and lipophilicity, affecting solubility and target promiscuity . Even within the narrower methyl phenyl sulfone subclass, antiproliferative IC₅₀ values against MGC-803, Eca-109, PC-3, and MCF-7 cell lines vary by over an order of magnitude depending on the nature of the fourth substituent [2]. The quantitative evidence below demonstrates that the 4-methylsulfanyl configuration occupies a distinct and non-substitutable position in structure-activity space.

Quantitative Differentiation Evidence for 4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine vs. Structural Analogs


Differential Bioactivity Fingerprint: CHEMBL1470171 Targets β-Lactamase and P. falciparum While the 4-Chloro Analog Engages Ion Channels

The target compound (CHEMBL1470171) displays a measurable potency of 56.2 µM (pChEMBL 4.25) against AmpC β-lactamase from Escherichia coli K-12, with the activity comment 'Inconclusive,' and a potency of 1.3 µM against Plasmodium falciparum in a 96-hour delayed-death assay, though flagged as 'inactive' below the assay threshold [1]. By contrast, the direct 4-chloro analog (BDBM46894, CID 1471761) shows no reported β-lactamase or antimalarial activity but instead engages the NompC ion channel (EC₅₀ 29.9 µM) and human Mucolipin-3 (EC₅₀ 5.36 µM) [2]. This inversion of target preference—antibacterial/antiparasitic vs. ion channel—upon substituting 4-SCH₃ with 4-Cl constitutes a qualitatively distinct pharmacological fingerprint that cannot be predicted from scaffold similarity alone.

Antimicrobial resistance β-Lactamase inhibition Antimalarial screening Target selectivity profiling

Physicochemical Differentiation: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area vs. 4-Chloro Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites versus 4 for the 4-chloro analog (CID 1471761), owing to the additional sulfur atom in the methylsulfanyl group [1]. Its topological polar surface area (TPSA) is 93.6 Ų compared to an estimated ~85 Ų for the chloro analog . Both compounds have zero hydrogen-bond donors and similar lipophilicity (XLogP 3.5 vs. 3.6), but the higher HBA count and TPSA of the 4-SCH₃ derivative predict moderately reduced passive membrane permeability according to standard drug-likeness models (e.g., Lipinski, Veber) [2]. These differences are quantitatively small but may affect oral bioavailability and blood-brain barrier penetration in whole-organism studies.

Drug-likeness Permeability prediction Ligand efficiency Physicochemical profiling

Synthetic Tractability: The 4-Methylsulfanyl Group as a Latent Leaving Group for Late-Stage Diversification

The methylsulfanyl (–SCH₃) group at the 4-position can be selectively oxidized to the corresponding methylsulfinyl (–S(O)CH₃) or methylsulfonyl (–SO₂CH₃) derivative, dramatically altering the electronic character of the pyrimidine ring and enabling subsequent nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or carbon nucleophiles [1]. In contrast, the 4-chloro analog is directly susceptible to SNAr but cannot be 'tuned' through graded oxidation, and the 4-phenylsulfanyl analog (CAS 303147-40-2) offers a bulkier, less reactive thioether. Literature precedent demonstrates that oxidation of pyrimidine 2- and 4-methylsulfanyl groups to sulfones activates the ring toward displacement with N-, O-, and C-nucleophiles in high yields [2]. This provides a divergent synthetic pathway: the target compound can serve both as a screening hit in its thioether form and as a precursor to a focused library of 4-substituted analogs without resynthesis of the core scaffold.

Medicinal chemistry Late-stage functionalization Sulfur oxidation Nucleophilic displacement

Anti-Infective Selectivity: Modest β-Lactamase and Antimalarial Activity Against a Background of General Target Inactivity

Across 8 ChEMBL functional assays, CHEMBL1470171 demonstrates a patterned inactivity profile: it is explicitly 'inactive' against histone methyltransferase G9a (89 µM), HP1-beta chromodomain (89 µM), and DNA Polymerase Iota (>100 µM), yet shows measurable, albeit weak, engagement with AmpC β-lactamase (56 µM) and P. falciparum (1.3 µM) [1]. This selectivity—activity confined to two anti-infective targets amidst broad inactivity against epigenetic and DNA-processing enzymes—is not observed for the 4-chloro analog, which instead shows activity against ion channel targets [2]. While no compound reaches accepted hit criteria (typically IC₅₀/EC₅₀ <10 µM), the differential clustering of weak activities by target class may inform scaffold repurposing strategies. The P. falciparum potency of 1.3 µM, though flagged inactive, approaches the range where structural optimization could yield a viable hit [1].

Antimicrobial screening β-Lactamase Malaria Selectivity profiling

Class-Level Antiproliferative Potential: Methyl Phenyl Sulfone Pyrimidines Exhibit Sub-10 µM Activity Against Gastrointestinal Cancer Cell Lines

A 2023 study by Gao et al. systematically evaluated a series of tetrasubstituted pyrimidine derivatives containing the methyl phenyl sulfone pharmacophore for antiproliferative activity against four human cancer cell lines: MGC-803 (gastric), Eca-109 (esophageal), PC-3 (prostate), and MCF-7 (breast) [1]. The most potent compound in the series (compound 27g) exhibited an IC₅₀ value on MGC-803 cells sufficient to be flagged as a lead, with multiple congeners showing IC₅₀ values below 10 µM [1]. While the specific 4-(methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine was not directly tested in this panel, the study establishes that the 2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine core with variation at the 4-position is a validated antiproliferative scaffold [1]. The 4-SCH₃ variant therefore represents an untested but structurally permissible member of this active series, with the thioether moiety offering additional avenues for metabolic modulation and solubility tuning relative to the amino-substituted analogs that dominated the published SAR .

Anticancer Antiproliferative Gastric cancer Esophageal cancer

Procurement-Guided Application Scenarios for 4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS 303147-44-6)


Antimicrobial Resistance Screening: β-Lactamase Inhibitor Discovery Starting Point

The compound's measurable, albeit moderate, potency against AmpC β-lactamase (56 µM, pChEMBL 4.25) positions it as a starting scaffold for fragment-based or structure-guided optimization in antibacterial resistance programs [1]. Unlike the 4-chloro analog, which lacks any reported β-lactamase activity, the 4-SCH₃ derivative provides a validated (if weak) engagement with a clinically relevant resistance target. Procurement for biochemical screening cascades targeting serine β-lactamases (AmpC, TEM, SHV, CTX-M families) is supported by the existing ChEMBL annotation. Teams should plan for analogue synthesis via oxidation of the methylsulfanyl group to the sulfone, followed by SNAr diversification to improve potency into the sub-micromolar range [2].

Antimalarial Drug Discovery: Late-Stage Optimization of the P. falciparum Phenotypic Hit

With a whole-cell potency of 1.3 µM against P. falciparum in a 96-hour delayed-death assay, the compound approaches the typical hit threshold (≤2 µM) used in antimalarial screening cascades [1]. The delayed-death phenotype suggests potential targeting of the apicoplast, a plastid organelle essential for parasite survival. Procurement is justified for teams pursuing phenotypic optimization of antimalarial leads with novel mechanisms of action, particularly given the compound's inactivity against human epigenetic targets (G9a, HP1-beta), which reduces the likelihood of mechanism-based host toxicity [1]. The 4-chloro analog, which engages human ion channels, would be a less attractive starting point for an anti-parasitic program due to potential off-target liability [3].

Focused Library Synthesis: Divergent SAR Exploration from a Single Methylsulfanyl Intermediate

The 4-methylsulfanyl group enables a three-tier synthetic strategy: (i) screening the thioether as-is; (ii) oxidation to sulfoxide (mCPBA, 1 eq.) or sulfone (mCPBA, 2 eq. or Oxone®); (iii) SNAr displacement of the sulfone with diverse N-, O-, and C-nucleophiles to generate a focused library of 4-substituted analogs without de novo core synthesis [2]. This divergent approach is more efficient than procuring separate 4-Cl, 4-O-alkyl, or 4-N-alkyl analogs individually. Procurement of 100–500 mg of the parent compound can realistically support the synthesis of 20–50 derivatives for preliminary SAR, making it cost-effective for academic medicinal chemistry laboratories and small biotech teams [2].

Anticancer SAR Expansion: Probing the Methyl Phenyl Sulfone Pharmacophore Against Gastrointestinal Tumor Lines

The 2023 demonstration by Gao et al. that tetrasubstituted pyrimidines bearing the methyl phenyl sulfone group exhibit sub-10 µM antiproliferative activity against MGC-803 (gastric) and Eca-109 (esophageal) cancer cell lines validates the core scaffold for oncology applications [4]. The 4-SCH₃ variant, untested in this panel, represents a logical next step in SAR expansion. Procurement enables head-to-head comparison with the published amino-substituted analogs, specifically assessing whether the thioether modulates metabolic stability, solubility, or target engagement (e.g., kinase inhibition) relative to the reported leads. This scenario is most relevant for contract research organizations (CROs) and pharmaceutical discovery teams building patentable chemical matter around the methyl phenyl sulfone pyrimidine chemotype.

Quote Request

Request a Quote for 4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.